N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide is a complex organic compound with potential pharmacological applications. It belongs to a class of compounds that may exhibit biological activity due to its unique structural features. This compound is characterized by a furan ring, a dihydropyridazine moiety, and an acetamide functional group, which contribute to its chemical properties and potential interactions within biological systems.
The compound can be classified as an acetamide derivative, specifically featuring a phenoxyacetamide structure. Its molecular formula is with a molecular weight of approximately 398.4125 g/mol . The compound's structural complexity suggests that it may be used in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide can be represented by its SMILES notation: COc1cc(OC)ccc1NC(=O)NCCCn1nc(ccc1=O)c1ccco1 .
Key features include:
The compound may undergo various chemical reactions typical for acetamides, including:
These reactions can be exploited in synthetic pathways for further modifications or derivatization of the compound for enhanced activity.
Further experimental data would be necessary to establish these properties definitively.
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenoxyacetamide may have potential applications in:
Research into this compound could lead to significant advancements in medicinal chemistry and therapeutic development.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2